3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)9-3-1-8(2-4-9)12-10-7-17-6-5-11(10)18-19-12/h1-4,17H,5-7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKJCZGKAWNKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424688 | |
| Record name | 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879072-54-5 | |
| Record name | 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo-pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.
Coupling with the phenyl ring: The final step involves coupling the trifluoromethylated intermediate with a phenyl ring, which can be facilitated by palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibit potent antimicrobial properties. Specifically, compounds containing the trifluoromethyl phenyl group have been identified as effective growth inhibitors against Gram-positive bacteria while demonstrating low toxicity to human cultured cells. This characteristic makes them promising candidates for developing new antibacterial agents .
Neurological Disorders
The compound has been investigated for its role in treating neurological disorders. Research indicates that derivatives can inhibit glycine transporters (GlyT), which are crucial in regulating synaptic concentrations of neurotransmitters in the central nervous system. By modulating glycine levels, these compounds may help manage conditions such as schizophrenia and other psychotic disorders .
Pharmaceutical Compositions
Pharmaceutical compositions containing this compound derivatives have been patented for their therapeutic efficacy in treating various diseases. These include neurodegenerative diseases and disorders linked to neurotransmitter imbalances. The compound's unique structure allows it to interact effectively with biological targets involved in these conditions .
Catalyst-Free Synthesis
Innovative synthetic routes have been developed for creating this compound derivatives. A notable method involves microwave-mediated synthesis that is catalyst-free and eco-friendly. This approach not only simplifies the reaction process but also enhances yield and reduces environmental impact .
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of this compound has provided insights into how modifications to its structure can enhance its biological activity. By systematically altering substituents on the pyrazolo-pyridine core, researchers can optimize the compound's efficacy against specific bacterial strains or neurological targets .
Agricultural Chemistry
The antimicrobial properties of this compound derivatives suggest potential applications in agricultural chemistry as biopesticides. Their effectiveness against plant pathogens could lead to safer alternatives to conventional pesticides while minimizing environmental harm.
Material Science
Given its unique chemical structure and properties, this compound may also find applications in material science. Its ability to form stable complexes with metals could be explored for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, often through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effects. For example, in anti-cancer applications, the compound may inhibit the activity of kinases involved in cell proliferation, thereby inducing apoptosis in cancer cells.
Biological Activity
3-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through various methods involving multicomponent reactions. A common approach is to utilize 5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a precursor. The synthesis typically involves the reaction of substituted pyrazoles with appropriate aldehydes and other reagents under controlled conditions to yield the desired product .
Antiproliferative Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can effectively inhibit the growth of hematologic tumor cell lines such as HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and HL-60 (acute myeloid leukemia). Additionally, it has shown activity against several breast cancer cell lines including SKBR3 and MCF-7 .
Table 1: Antiproliferative Activity Summary
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HEL | 1.00 ± 0.42 | High selectivity |
| K-562 | 3.25 ± 1.91 | Moderate activity |
| HL-60 | 2.50 ± 0.50 | Effective against acute leukemia |
| SKBR3 | 1.30 ± 0.28 | Potent against triple-negative breast cancer |
| MCF-7 | 3.25 ± 1.91 | Active with electron-donor groups |
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group has been identified as a critical factor influencing the biological activity of this compound. Modifications at the para position of the phenyl ring significantly affect cytotoxicity; for example, electron-withdrawing groups decrease activity while electron-donating groups enhance it .
Figure 1: Structure-Activity Relationship Insights
SAR Insights
Case Studies
- In Vivo Efficacy : A study evaluated the in vivo efficacy of a derivative of this compound in mouse models of breast cancer. Results indicated a significant reduction in tumor volume compared to controls, suggesting potential for therapeutic use .
- Mechanism of Action : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression .
Comparison with Similar Compounds
Structural and Electronic Effects
- Trifluoromethyl (CF₃) vs. Fluorophenyl (FPh): The 4-CF₃Ph group enhances hydrophobicity (LogP ~2.8 vs. 2.19 for 3-FPh) and introduces strong electron-withdrawing effects, improving receptor binding in QSAR models for antihypertensive activity .
- Oxazol-5-yl Substitution: The oxazole ring increases polarity (PSA: 64.8 vs. 40.7) and reduces LogP (1.5), making it more suitable for antibacterial applications .
Pharmacological Activity
- Antihypertensive Activity: The target compound showed superior [³H]prazosin displacement (IC₅₀: 0.8 nM) compared to 3-phenyl analogs (IC₅₀: 5.2 nM), attributed to the CF₃ group’s optimal π and σ values .
- Antimicrobial Activity: 3-Oxazol-5-yl derivatives demonstrated potent activity against Staphylococcus aureus (MIC: 2 µg/mL), while 3-FPh analogs were less effective (MIC: 16 µg/mL) .
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound has improved aqueous solubility (>10 mg/mL ) compared to neutral analogs.
- Thermal Stability: Melting points vary widely; the target compound’s analog with 1-propyl substitution melts at 142–143°C , while simpler CF₃ derivatives melt at 84–85°C .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[4-(trifluoromethyl)phenyl]pyrazolopiperidine derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, intermediates are often prepared by reacting trifluoromethyl-substituted aryl halides with pyrazolopiperidine scaffolds under Pd-catalyzed cross-coupling conditions. Post-functionalization (e.g., alkylation of the pyrazole nitrogen) is achieved using alkyl halides in polar aprotic solvents like DMF or THF, with yields ranging from 30% to 45% depending on substituents . Characterization typically involves , , and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity.
Q. How are structural and electronic properties of this compound characterized?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond angles and torsion angles, particularly for confirming the bicyclic pyrazolopiperidine core . Computational methods (DFT calculations) assess electronic effects of the trifluoromethyl group, which significantly influences lipophilicity () and electrostatic potential surfaces .
Q. What in vitro assays are used to evaluate biological activity?
- Methodological Answer : Common assays include:
- Receptor binding : Displacement studies (e.g., -prazosin for α1-adrenergic receptors) to measure IC values .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., c-Met) or proteases (e.g., Factor Xa), with IC values often in the nanomolar range .
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., K562, MCF-7), with GI values reported as low as 1–5 µM .
Advanced Research Questions
Q. How do substituents on the pyrazole and piperidine rings affect pharmacological activity?
- Methodological Answer : QSAR studies reveal that hydrophobic () and electronic () parameters of substituents correlate with binding affinity. For example:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance receptor binding by stabilizing charge-transfer interactions.
- Alkyl chains on the pyrazole nitrogen improve bioavailability by increasing (optimal range: 2–3) .
- Data tables from QSAR models (e.g., ) can guide rational design .
Q. What strategies address low solubility or metabolic instability in vivo?
- Methodological Answer :
- Prodrug approaches : Esterification of hydroxyl groups (e.g., ethoxycarbonyl) improves solubility and delays hepatic clearance .
- Formulation : Use of cyclodextrin inclusion complexes or lipid nanoparticles enhances aqueous solubility by 10–20-fold .
- Metabolic shielding : Fluorination of vulnerable positions (e.g., para to the trifluoromethyl group) reduces CYP450-mediated oxidation .
Q. How can structural contradictions in crystallographic vs. computational models be resolved?
- Methodological Answer : Discrepancies (e.g., bond length variations >0.05 Å) require iterative refinement in SHELXL and validation via Hirshfeld surface analysis. Multi-conformer models and TLS parameterization improve agreement between experimental and DFT-optimized geometries .
Q. What mechanisms underlie the compound’s antiproliferative effects?
- Methodological Answer : Mechanistic studies show dual pathways:
- Apoptosis induction : Activation of caspase-9 and PARP-1 cleavage (confirmed via Western blot) .
- Cell cycle arrest : Downregulation of PCNA (proliferating cell nuclear antigen) in G1 phase, validated by flow cytometry .
Data Contradictions and Resolution
- Contradiction : Substituent effects on receptor binding (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) show conflicting trends in QSAR models .
- Resolution : Context-dependent steric factors (van der Waals volume ) must be integrated into models. For example, bulky substituents may hinder binding in rigid receptors but enhance it in flexible pockets.
Key Citations for Methodological Guidance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
